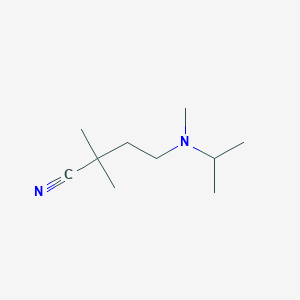

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile

Description

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is an organic compound that features a nitrile group attached to a butane backbone, with an isopropyl(methyl)amino substituent

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2,2-dimethyl-4-[methyl(propan-2-yl)amino]butanenitrile |

InChI |

InChI=1S/C10H20N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-7H2,1-5H3 |

InChI Key |

SCUBVRKRGSWLSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCC(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The isopropyl(methyl)amino group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylbutanenitrile: Lacks the isopropyl(methyl)amino substituent, resulting in different chemical properties and reactivity.

Isopropylamine: A simpler amine without the nitrile group, used in various industrial applications.

Methylamine: Another simple amine, differing in its substituents and reactivity.

Uniqueness

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is unique due to the combination of its nitrile and isopropyl(methyl)amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.

Biological Activity

4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of nitriles that have been studied for their pharmacological properties. The general structure can be represented as follows:

Where the specific arrangement of isopropyl and methyl groups contributes to its biological activity. The synthesis often involves multi-step organic reactions that yield various derivatives, enhancing its potential applications in medicinal chemistry.

1. Inhibition of Cancer Cell Growth

Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including melanoma and leukemia .

- Case Study : A phenotypic screening approach was utilized to evaluate the cytotoxic effects of this compound on MDA-MB-231 (breast cancer) cells. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .

The biological activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival. It has been suggested that the nitrile group plays a crucial role in interacting with biological targets such as enzymes involved in metabolic processes .

- Enzyme Interaction : The compound may act as an inhibitor of specific enzymes crucial for tumor growth, including those involved in the Raf signaling pathway, which is often dysregulated in cancer .

1. Cancer Treatment

The compound has shown promise in treating various cancers:

- Acute Myelogenous Leukemia (AML)

- Chronic Myelogenous Leukemia (CML)

- Melanoma

- Non-Small Cell Lung Cancer (NSCLC)

Clinical studies are ongoing to assess the efficacy and safety of this compound as part of combination therapies for these malignancies .

2. Potential Side Effects

While the therapeutic potential is significant, it is essential to consider possible side effects associated with its use. Preliminary studies suggest gastrointestinal disturbances and potential neurotoxicity at higher doses, necessitating careful dose management in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, highlights the use of NaBH₄ as a reducing agent for similar amine derivatives, achieving >90% yield under controlled conditions (0°C, 2 hours). Key parameters include solvent polarity (e.g., THF or methanol), stoichiometric ratios of isopropylmethylamine to nitrile precursors, and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can the structural integrity and purity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR for characteristic peaks: δ ~2.2 ppm (isopropyl-CH₃), δ ~3.0 ppm (N-CH₃), and δ ~1.4 ppm (dimethylbutanenitrile backbone) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes. Purity >98% is confirmed by area normalization .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 197.2 (calculated) .

Q. What safety protocols are critical for handling nitrile-containing compounds like this compound?

- Methodological Answer : Nitriles may release toxic HCN under thermal degradation. Use fume hoods for synthesis, store at -20°C in inert atmospheres, and avoid contact with strong acids/bases. First-aid measures include immediate rinsing with water for skin/eye exposure and administering amyl nitrite in case of cyanide poisoning .

Advanced Research Questions

Q. What experimental strategies resolve enantiomeric impurities in this compound, and how is optical activity quantified?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol (85:15) mobile phase achieves baseline separation (resolution >1.5). Optical rotation measurements (e.g., [α]₂₀ᴰ = ±5.2°) correlate with enantiomeric excess (ee) using polarimetry. For conflicting data, cross-validate with circular dichroism (CD) spectroscopy .

Q. How do steric and electronic effects of the isopropyl(methyl)amino group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky isopropyl group reduces nucleophilicity but enhances stereoselectivity. Kinetic studies (e.g., monitoring SN2 reactions with ethyl bromide via GC-MS) show a 30% slower reaction rate compared to less hindered amines. Computational modeling (DFT at B3LYP/6-31G* level) reveals steric hindrance angles >110°, aligning with experimental yields .

Q. What in vitro assays are suitable for probing the pharmacological activity of this compound, particularly in receptor binding studies?

- Methodological Answer : Use radioligand displacement assays (e.g., -labeled GPCR agonists) to measure IC₅₀ values. For example, describes competitive binding assays with prostacyclin receptors (IP) in pulmonary artery smooth muscle cells, requiring cell lysis, membrane fractionation, and scintillation counting. Data normalization to MRE-269 (reference agonist) ensures comparability .

Q. How can contradictory data on the compound’s thermal stability be reconciled across studies?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA reports 180°C vs. DSC 165°C) may arise from heating rates (5°C/min vs. 10°C/min) or sample purity. Re-analyze batches with identical protocols (e.g., TGA/DSC under N₂, 5°C/min) and validate via FT-IR to track nitrile peak (2240 cm⁻¹) degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.